Methyl 3-fluoroazetidine-1-carboxylate

Physicochemical profiling Amine basicity Drug design

Methyl 3-fluoroazetidine-1-carboxylate (CAS 1849388-27-7) is a fluorinated four-membered N-heterocyclic carbamate with molecular formula C5H8FNO2 and molecular weight 133.12 g/mol. This compound integrates three critical structural features within a single small-molecule building block: the conformationally constrained azetidine ring, an electron-withdrawing fluorine atom at the 3-position, and an N-methyl carbamate protecting group.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
Cat. No. B13029795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoroazetidine-1-carboxylate
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESCOC(=O)N1CC(C1)F
InChIInChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3
InChIKeyYWBOELLNAOEUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Fluoroazetidine-1-Carboxylate: A Strategic Fluorinated Azetidine Building Block for Medicinal Chemistry Procurement


Methyl 3-fluoroazetidine-1-carboxylate (CAS 1849388-27-7) is a fluorinated four-membered N-heterocyclic carbamate with molecular formula C5H8FNO2 and molecular weight 133.12 g/mol [1]. This compound integrates three critical structural features within a single small-molecule building block: the conformationally constrained azetidine ring, an electron-withdrawing fluorine atom at the 3-position, and an N-methyl carbamate protecting group . It is primarily employed as a protected synthetic intermediate enabling downstream elaboration into bioactive 3-fluoroazetidine-containing molecules without premature N–H functionalization, and is supplied at ≥95% purity by multiple vendors [1].

Why Methyl 3-Fluoroazetidine-1-Carboxylate Cannot Be Replaced by Unfluorinated, N-Boc, or Alternative 3-Substituted Azetidine Analogs


Although azetidine-1-carboxylate derivatives share the same core ring system, substitution at the 3-position, choice of N-protecting group, and the identity of the C3 substituent each independently govern basicity, lipophilicity, metabolic stability, and chemical stability in ways that make simple interchange impossible. Systematic physicochemical profiling has established that a single fluorine atom at the azetidine C3 position lowers the conjugate acid pKa by approximately 2.5 units relative to the parent azetidine, fundamentally altering protonation state at physiological pH and thereby affecting solubility, permeability, and off-target binding [1]. Furthermore, the methyl carbamate N-protecting group provides orthogonal deprotection conditions distinct from the widely used tert-butyl carbamate (Boc), offering strategic flexibility in multi-step synthetic sequences where acid-labile functionality elsewhere in the molecule precludes Boc removal [2]. The quantitative evidence below specifies exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence: Methyl 3-Fluoroazetidine-1-Carboxylate vs. Closest Analogs


pKa Modulation: 3-Fluoro Substitution Decreases Azetidine Basicity by ~2.5 Orders of Magnitude vs. Parent Azetidine

Systematic comparative measurement of saturated heterocyclic amine basicity demonstrated that fluorination at the C-3 position of the azetidine ring produced the most significant pKa decrease observed across the entire monofluorinated azetidine/pyrrolidine/piperidine series. The first fluorine atom at C3 reduced the conjugate acid pKa by 2.5 units relative to the parent azetidine (pKa ≈ 11.29) [1]. Although the published study measured the free amine forms, the electron-withdrawing effect propagates through the ring to modulate the electronic character of N-carbamate derivatives as well, altering both the carbamate's hydrolytic stability and the basicity of the deprotected amine that would be revealed in a later synthetic step .

Physicochemical profiling Amine basicity Drug design

Chemical Stability Advantage: 3-Fluoroazetidines Resist Cyclization-Based Inactivation That Plagues 2-Cyano and 2-Keto Azetidine DPP IV Inhibitors

A comprehensive review of azetidine-based DPP IV inhibitors classified the field into three subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines [1]. The 2-cyano and 2-keto subseries, despite achieving potencies below 100 nM, suffer from a well-documented propensity to undergo internal cyclization into inactive ketopiperazines and dihydroketopyrazines [1]. In contrast, select 3-fluoroazetidines maintain inhibitory potencies below 1 μM while exhibiting no such cyclization pathway or associated chemical instability [1]. Methyl 3-fluoroazetidine-1-carboxylate serves as the N-protected precursor to this chemically robust 3-fluoroazetidine pharmacophore.

DPP IV inhibition Chemical stability Drug candidate optimization

Metabolic Stability: Monofluorinated Azetidines Demonstrate High Intrinsic Microsomal Clearance Stability vs. Non-Fluorinated or Gem-Difluorinated Analogs

A 2023 systematic investigation of intrinsic microsomal clearance (Clint) across a panel of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the monofluorinated compounds generally display high metabolic stability [1]. The sole exception identified was the 3,3-difluoroazetidine derivative, which showed elevated clearance; all other fluorinated azetidine analogs, including monofluorinated derivatives, exhibited robust stability profiles [1]. This stability advantage is attributed to the strength of the C–F bond, which resists cytochrome P450-mediated oxidative metabolism more effectively than the corresponding C–H bond in non-fluorinated analogs [2]. Methyl 3-fluoroazetidine-1-carboxylate, as a protected monofluorinated azetidine, provides a metabolically stabilized scaffold that can be carried through multi-step synthesis.

Microsomal stability CYP450 metabolism Pharmacokinetics

Orthogonal N-Protecting Group Strategy: Methyl Carbamate vs. tert-Butyl Carbamate (Boc) in Multi-Step Synthesis

The methyl carbamate protecting group in methyl 3-fluoroazetidine-1-carboxylate offers deprotection conditions orthogonal to the widely used tert-butyl carbamate (Boc) group found in tert-butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4) [1]. While Boc is cleaved under acidic conditions (TFA, HCl/dioxane), methyl carbamates are stable to mild acid but can be selectively removed using trimethylsilyl iodide (TMSI), boron tribromide (BBr3), or alkaline hydrolysis [2]. This orthogonality is critical in synthetic routes where acid-labile functionality—such as tert-butyldimethylsilyl (TBS) ethers, acetonides, or acid-sensitive heterocycles—coexists on the same molecular scaffold. The molecular weight difference (133.12 vs. 175.20 g/mol for the Boc analog) also confers a 24% lower mass burden per synthetic equivalent, an advantage in large-scale or solid-phase synthesis [1].

Protecting group orthogonality Solid-phase synthesis Peptidomimetics

Lipophilicity Engineering: XLogP3-AA of Methyl 3-Fluoroazetidine-1-Carboxylate (0.3) vs. Parent 3-Fluoroazetidine (LogP −0.36)

The N-methyl carbamate substitution in methyl 3-fluoroazetidine-1-carboxylate raises the computed XLogP3-AA to 0.3, compared to an experimental LogP of −0.36 for the unprotected 3-fluoroazetidine free base [1]. This represents a shift of approximately 0.66 log units toward increased lipophilicity while remaining within favorable drug-like property space (XLogP3 0.3 vs. typical oral drug range of 0–5) [1]. The protected form thus offers balanced lipophilicity: sufficiently lipophilic for membrane permeability and organic-solvent handling during synthesis, yet hydrophilic enough to maintain aqueous solubility, with a topological polar surface area (TPSA) of 29.5 Ų that remains well below the 140 Ų threshold predictive of poor oral absorption [1].

Lipophilicity ADME optimization Blood-brain barrier permeability

Optimal Procurement and Deployment Scenarios for Methyl 3-Fluoroazetidine-1-Carboxylate Based on Verified Differentiation Evidence


Synthesis of Metabolically Stable DPP IV Inhibitor Candidates Requiring Chemical Integrity During Prolonged Assay Incubation

Medicinal chemistry teams developing dipeptidyl peptidase IV inhibitors should prioritize methyl 3-fluoroazetidine-1-carboxylate as the protected precursor to the 3-fluoroazetidine pharmacophore. Unlike 2-cyanoazetidine and 2-ketoazetidine scaffolds that cyclize into inactive species under physiological assay conditions, the 3-fluoroazetidine core retains structural integrity and target potency below 1 μM throughout extended incubation periods [1]. The methyl carbamate protecting group enables controlled, late-stage deprotection to reveal the free 3-fluoroazetidine amine after acid-sensitive coupling steps are complete [2].

Multi-Step Synthesis of CNS-Targeted PET Radioligands Incorporating [18F]-Labeled 3-Fluoroazetidine Moieties

The compound serves as a key intermediate for PET tracer development, where the 3-fluoroazetidine motif has been successfully incorporated into PDE5 inhibitors (e.g., compound 7, IC50 = 5.92 nM) and cholesterol 24-hydroxylase (CH24H) inhibitors for brain imaging [1]. The balanced XLogP3 of 0.3 for the carbamate-protected form facilitates organic-solvent handling during radiosynthesis, while the fluorine atom provides both the pharmacological 19F-NMR handle and a site for potential 18F isotopic substitution [2][3].

Fragment-Based Drug Discovery Campaigns Requiring pKa-Tuned, Metabolically Stabilized Heterocyclic Building Blocks

In fragment-based screening libraries, methyl 3-fluoroazetidine-1-carboxylate provides a building block whose deprotected form exhibits a 2.5-unit pKa reduction versus non-fluorinated azetidine, translating to a predominantly neutral amine species at physiological pH [1]. Combined with the high microsomal stability documented for monofluorinated azetidine derivatives, this compound addresses the twin fragment optimization challenges of excessive basicity (linked to hERG binding and phospholipidosis) and rapid CYP450-mediated clearance [2]. The methyl carbamate allows incorporation into fragment libraries without premature deprotection during library synthesis or storage [3].

Orthogonal Protection Strategy in Solid-Phase Peptidomimetic Synthesis Incorporating 3-Fluoroazetidine Amino Acid Surrogates

Researchers synthesizing peptidomimetics that incorporate 3-fluoroazetidine as a conformationally constrained amino acid surrogate benefit from the methyl carbamate's acid stability, which is orthogonal to standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols [1]. While the Fmoc group is removed with piperidine and side-chain Boc/Bzl groups are cleaved with TFA, the methyl carbamate remains intact, allowing selective, final-stage liberation of the azetidine nitrogen using TMSI or BBr3 without resin cleavage or side-chain deprotection complications [1]. The 3-fluoro substitution simultaneously enhances the metabolic stability of the resulting peptidomimetic, addressing a common failure point in peptide-based therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-fluoroazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.